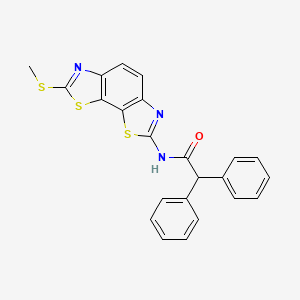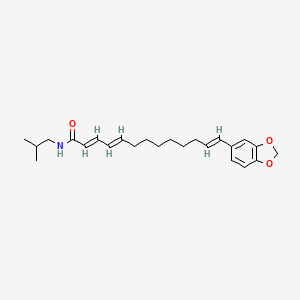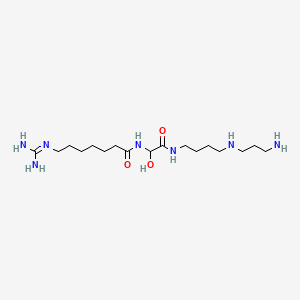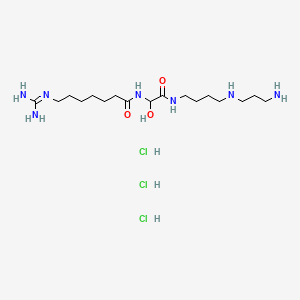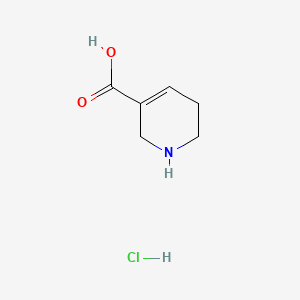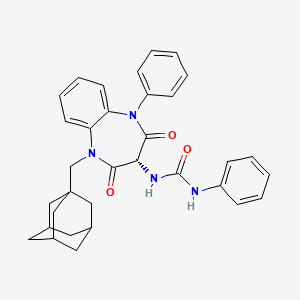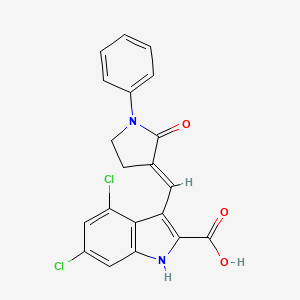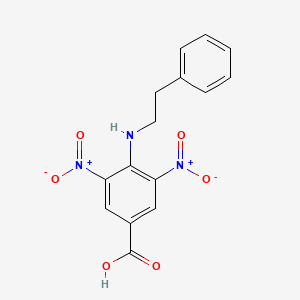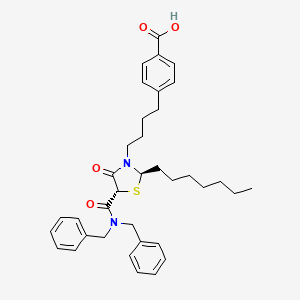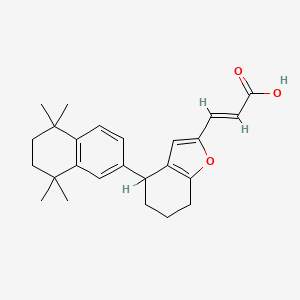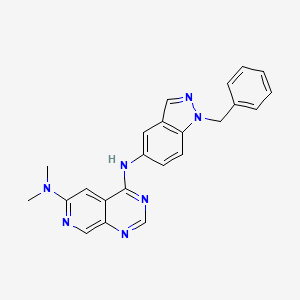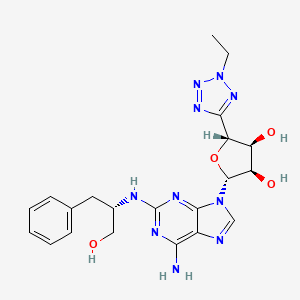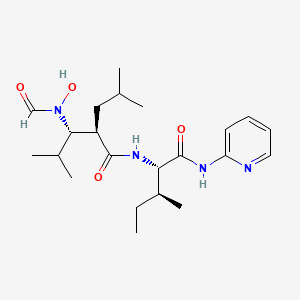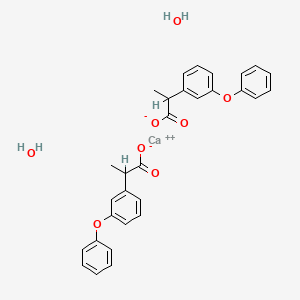
Fenoprofène calcium dihydraté
Vue d'ensemble
Description
Fenoprofen calcium (anhydrous) is the anhydrous form of the calcium salt of fenprofen. The dihydrate form is used as a non-steroidal anti-inflammatory drug for the management of mild to moderate pain and for the relief of pain and inflammation associated with disorders such as arthritis. It has a role as a cyclooxygenase 2 inhibitor and a cyclooxygenase 1 inhibitor. It contains a fenoprofen(1-).
Fenoprofen Calcium is the calcium salt form of fenoprofen, a propionic acid derivative with analgesic, non-steroidal antiinflammatory and antirheumatic properties. Fenoprofen inhibits both isozymes of cyclooxygenase; resulting in prostaglandin synthesis inhibition, thereby blocking the conversion of arachidonic acid to prostaglandins. In addition, fenoprofen activate both peroxisome proliferator activated receptors (PPAR)-alpha and -gamma, by which it may down-regulate leukotriene B4 production.
A propionic acid derivative that is used as a non-steroidal anti-inflammatory agent.
See also: Fenoprofen (has active moiety).
Mécanisme D'action
Target of Action
Fenoprofen calcium dihydrate primarily targets Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.
Mode of Action
Fenoprofen calcium dihydrate acts by inhibiting the activity of COX-1 and COX-2 enzymes . This inhibition decreases the synthesis of prostaglandins, thereby reducing inflammation, pain, and fever .
Biochemical Pathways
The primary biochemical pathway affected by fenoprofen calcium dihydrate is the arachidonic acid pathway . By inhibiting COX-1 and COX-2, fenoprofen reduces the conversion of arachidonic acid to prostaglandins. This leads to a decrease in the levels of prostaglandins, which are involved in mediating inflammation, pain, and fever.
Pharmacokinetics
Fenoprofen calcium dihydrate is rapidly absorbed under fasting conditions, and peak plasma levels are achieved within 2 hours after oral administration . It is highly bound to plasma proteins, which may compete with other drugs for binding sites, potentially increasing their effects and toxicity .
Result of Action
The inhibition of prostaglandin synthesis by fenoprofen calcium dihydrate results in the reduction of inflammation, pain, and fever . In patients with osteoarthritis and rheumatoid arthritis, the anti-inflammatory and analgesic effects of fenoprofen have been demonstrated by a reduction in tenderness, night pain, stiffness, swelling, and overall disease activity .
Applications De Recherche Scientifique
Approche de synthèse verte
Le fenoprofène calcium dihydraté a été synthétisé en utilisant une approche de chimie verte, qui met l'accent sur la durabilité environnementale. Cette méthode utilise du carbonate de calcium (II) simple et de l'eau, évitant ainsi l'utilisation de solvants dangereux comme l'acétone ou l'éthanol . Cette approche s'aligne non seulement sur les principes de la chimie verte, mais offre également une option de synthèse à grande échelle plus respectueuse de l'environnement.
Libération et biodisponibilité du médicament
Des recherches ont montré que les propriétés physico-chimiques du fenoprofène calcium dihydraté peuvent être modifiées en formant un complexe avec la triacétyl-β-cyclodextrine. Cette complexation, combinée à l'utilisation de polymères comme l'hydroxypropylméthylcellulose ou l'éthylcellulose, peut conduire à une libération prolongée du médicament. Ceci est particulièrement bénéfique pour obtenir un effet thérapeutique prolongé et réduire la fréquence des effets secondaires du médicament .
Effets anti-inflammatoires et analgésiques
Le fenoprofène calcium dihydraté est reconnu pour ses propriétés anti-inflammatoires et analgésiques. Il est couramment utilisé pour traiter des affections telles que la polyarthrite rhumatoïde et l'arthrose. Le composé agit en inhibant les enzymes COX-1 et COX-2, qui sont impliquées dans la synthèse des prostaglandines, des composés qui contribuent à l'inflammation et à la douleur .
Effets antiprolifératifs
Des études ont indiqué que le fenoprofène calcium dihydraté possède des effets antiprolifératifs sur les cellules cancéreuses du côlon humain. Ceci suggère une application potentielle dans la recherche sur le cancer, où le composé pourrait être utilisé pour étudier son efficacité à ralentir ou à inhiber la croissance des cellules cancéreuses .
Formulation pharmaceutique
Dans les formulations pharmaceutiques, la solubilité et la vitesse de dissolution du fenoprofène calcium dihydraté peuvent être optimisées pour une meilleure administration du médicament. Cela implique d'étudier le comportement du médicament dans différents environnements et de comprendre son interaction avec d'autres composés de la formulation pour améliorer son efficacité et sa stabilité .
Applications environnementales
La synthèse du fenoprofène calcium dihydraté a été explorée dans des applications environnementales, en particulier dans le contexte de la séquestration du CO2. Le processus implique des microbes chimiolitoautotrophes qui fixent le CO2 atmosphérique et précipitent des minéraux polymorphes comme la calcite, la vaterite et l'aragonite. Ce matériau bioactif peut ensuite être synthétisé en utilisant un processus sol-gel, ce qui a des implications pour la technologie et l'innovation environnementales .
Analyse Biochimique
Biochemical Properties
Fenoprofen calcium dihydrate inhibits the enzymes COX-1 and COX-2, which are involved in the synthesis of prostaglandins . Prostaglandins are biomolecules that play a key role in inflammation and pain. By inhibiting these enzymes, Fenoprofen calcium dihydrate can reduce inflammation and alleviate pain .
Cellular Effects
Fenoprofen calcium dihydrate has several effects on cells. It decreases inflammation, pain, and fever, probably through inhibition of cyclooxygenase (COX-2 inhibitor) activity and prostaglandin synthesis . This can influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Fenoprofen has been shown to inhibit prostaglandin synthetase isolated from bovine seminal vesicles . This inhibition can lead to changes in gene expression and enzyme activity, contributing to its analgesic, antiinflammatory, and antipyretic properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fenoprofen calcium dihydrate can change over time. For example, about 90% of a single oral dose is eliminated within 24 hours as fenoprofen glucuronide and 4’-hydroxyfenoprofen glucuronide, the major urinary metabolites of fenoprofen
Dosage Effects in Animal Models
In animal models, Fenoprofen calcium dihydrate has shown promise against endometriosis-related pain
Metabolic Pathways
Fenoprofen calcium dihydrate is involved in the prostaglandin synthesis pathway . It inhibits the enzymes COX-1 and COX-2, which are crucial for the production of prostaglandins . The metabolic pathways of Fenoprofen calcium dihydrate involve the formation of fenoprofen glucuronide and 4’-hydroxyfenoprofen glucuronide .
Propriétés
Numéro CAS |
71720-56-4 |
|---|---|
Formule moléculaire |
C30H30CaO8 |
Poids moléculaire |
558.6 g/mol |
Nom IUPAC |
calcium;2-(3-phenoxyphenyl)propanoate;dihydrate |
InChI |
InChI=1S/2C15H14O3.Ca.2H2O/c2*1-11(15(16)17)12-6-5-9-14(10-12)18-13-7-3-2-4-8-13;;;/h2*2-11H,1H3,(H,16,17);;2*1H2/q;;+2;;/p-2 |
Clé InChI |
LZPBLUATTGKZBH-UHFFFAOYSA-L |
SMILES |
CC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)[O-].CC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)[O-].O.O.[Ca+2] |
SMILES canonique |
CC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)[O-].CC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)[O-].O.O.[Ca+2] |
Apparence |
Solid powder |
Point d'ébullition |
168-171 °C @ 0.11 MM HG |
Color/Form |
VISCOUS OIL |
melting_point |
168-171 |
Key on ui other cas no. |
71720-56-4 |
Description physique |
Solid |
Pictogrammes |
Irritant |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Numéros CAS associés |
31879-05-7 (Parent) 29679-58-1 (Parent) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Slight (calcium salt) 8.11e-02 g/L |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Fenoprofen Fenoprofen Calcium Fenoprofen Dihydrate, Calcium Salt Fenoprofen, Anhydrous, Calcium Salt Nalfon Nalgesic |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


